Product packaging for 3-(3-Fluorophenyl)propionic acid(Cat. No.:CAS No. 458-45-7)

3-(3-Fluorophenyl)propionic acid

Cat. No.: B1301889
CAS No.: 458-45-7
M. Wt: 168.16 g/mol
InChI Key: UBLMRADOKLXLCD-UHFFFAOYSA-N
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Description

Historical Context of Fluorinated Carboxylic Acids in Chemical and Biomedical Sciences

The introduction of fluorine into organic molecules, a field known as organofluorine chemistry, has its roots in the mid-19th century, with the first synthesis of an organofluorine compound reported in 1835. nih.gov However, it was the isolation of elemental fluorine by Henri Moissan in 1886 that truly opened the door to this new area of chemistry. nih.gov Early attempts to react fluorine with organic compounds were often met with explosive results due to its extreme reactivity. nih.gov

A significant breakthrough in the synthesis of fluoroaromatic compounds came in 1927 with the Schiemann reaction, which provided a controlled method for introducing fluorine into aromatic rings. nih.gov This, along with other developments like the halogen exchange method, paved the way for the creation of a wide array of fluorinated compounds, including fluorinated carboxylic acids. nih.gov

In the biomedical sciences, the strategic incorporation of fluorine into biologically active molecules has become a common and powerful strategy in drug design. nih.govacs.org The fluorine atom, being small and highly electronegative, can significantly alter a molecule's physicochemical properties such as acidity, lipophilicity, and metabolic stability. nih.govresearchgate.net It can act as a bioisostere, mimicking other atoms or functional groups, which can lead to enhanced biological activity and improved pharmacokinetic profiles. acs.org This has led to the development of numerous fluorinated pharmaceuticals. The unique properties of fluorine continue to be exploited in the design of new therapeutic agents. nih.govacs.org

Significance of 3-(3-Fluorophenyl)propionic Acid as a Versatile Chemical Synthon

This compound is recognized as a versatile building block, or synthon, in organic synthesis. chemimpex.com Its structure contains multiple reactive sites that can be selectively modified to create more complex molecules. The carboxylic acid group can undergo typical reactions such as esterification, amidation, and reduction to an alcohol.

The fluorinated phenyl ring also plays a crucial role in its synthetic utility. The fluorine atom at the meta-position influences the electronic properties of the aromatic ring, which can direct further chemical transformations. This compound serves as a key intermediate in the synthesis of a variety of organic molecules. chemimpex.com For instance, it is used in the preparation of more complex fluorinated compounds and has been utilized in the development of biologically active molecules. chemimpex.com Its ability to participate in various coupling reactions further expands its utility in creating diverse and complex organic structures. chemimpex.com

The compound's utility extends to various research areas, including:

Pharmaceutical Development: It is a key intermediate for synthesizing pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs. chemimpex.com

Agrochemical Chemistry: It plays a role in the creation of agrochemicals like herbicides and fungicides. chemimpex.com

Materials Science: It is used in formulating advanced materials such as polymers and coatings. chemimpex.com

Scope and Research Trajectories of this compound Studies

Current and future research involving this compound and its derivatives is multifaceted. In medicinal chemistry, there is ongoing investigation into its potential biological activities, including its role as an enzyme inhibitor. For example, it has been studied for its potential to inhibit glycogen (B147801) synthase kinase-3β (GSK-3β), an enzyme implicated in conditions like Alzheimer's disease.

The structural analogues of this compound gained prominence in the 1980s and 1990s as fluorinated compounds became pivotal in pharmaceutical research. Research continues to explore how modifications to the this compound scaffold can lead to new therapeutic agents. For example, derivatives have been synthesized and evaluated for their potential anticancer properties. mdpi.com

Furthermore, the compound is used as a biochemical probe to study enzyme activity and metabolic pathways, contributing to a deeper understanding of various disease mechanisms. chemimpex.com In analytical chemistry, it can be employed as a reference standard in chromatography and mass spectrometry to ensure accurate and reliable results. chemimpex.com The ongoing exploration of this compound and its derivatives is expected to yield new applications in both life sciences and materials science.

Physicochemical Properties of this compound

PropertyValue
CAS Number 458-45-7
Molecular Formula C₉H₉FO₂
Molecular Weight 168.17 g/mol
Melting Point 41-45 °C
Boiling Point 119 °C at 0.4 mmHg
Appearance Light yellow to brown powder/crystal

Note: Data sourced from various chemical suppliers and databases. chemimpex.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9FO2 B1301889 3-(3-Fluorophenyl)propionic acid CAS No. 458-45-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H9FO2/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6H,4-5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLMRADOKLXLCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20372094
Record name 3-(3-Fluorophenyl)propionic acid
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Molecular Weight

168.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

458-45-7
Record name 3-(3-Fluorophenyl)propionic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenepropanoic acid, 3-fluoro-
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Record name 3-(3-Fluorophenyl)propionic acid
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Record name 3-(3-Fluorophenyl)propionic acid
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Advanced Synthetic Methodologies and Chemical Transformations Involving 3 3 Fluorophenyl Propionic Acid

Chemo-Enzymatic and Biocatalytic Approaches for 3-(3-Fluorophenyl)propionic Acid Synthesis

The synthesis of fluorinated organic compounds like this compound is increasingly benefiting from the integration of biological and chemical methods. Chemo-enzymatic and biocatalytic strategies offer significant advantages, including high selectivity and milder reaction conditions, which are often challenging to achieve through traditional chemical synthesis alone. nih.govfrontiersin.org

Biocatalysis, utilizing enzymes or whole-cell systems, is a powerful tool for producing enantiomerically pure compounds. nih.gov While specific literature on the direct biocatalytic synthesis of this compound is not abundant, methodologies applied to structurally similar arylpropionic acids and other fluorinated molecules provide a clear blueprint for potential synthetic routes. For instance, the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids via enantioselective esterification is a known method. researchgate.net Similarly, hydrolase-catalyzed kinetic resolution of racemic 3-arylcarboxylic acid esters has been demonstrated to effectively separate enantiomers, yielding (S)-carboxylic acids and (R)-esters with high enantiomeric purity. mdpi.comresearchgate.net Lipases, such as those from Pseudomonas sp. or Amano PS, are particularly effective in these resolutions, which can be performed in aqueous buffers or under non-conventional, low-water conditions. mdpi.comconicet.gov.ar

Whole-cell biotransformations represent another viable approach. Microorganisms, particularly from the genus Rhodococcus, are known for their robust metabolic capabilities and ability to degrade a wide range of aromatic compounds. nih.govscience.govnih.govresearchgate.net Strains like Rhodococcus rhodochrous have been used for the effective biotransformation of complex molecules. mdpi.com Research on the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid using engineered E. coli has shown that whole-cell transformation can produce fluorinated acids from appropriate precursors. frontiersin.orgnih.gov This suggests that a similar pathway could be designed for this compound, starting from a suitable fluorinated precursor.

Chemo-enzymatic synthesis combines chemical steps with enzymatic transformations to create efficient reaction cascades. nih.gov A plausible chemo-enzymatic route to an enantiomerically pure this compound could involve a chemical synthesis of the racemic acid followed by an enzymatic resolution step, as detailed in the biocatalytic approaches above. For example, a two-step chemo-enzymatic method has been successfully used to synthesize oxygenated derivatives of propenylbenzenes, involving chemical epoxidation followed by enzymatic hydrolysis. frontiersin.org This modular approach allows for the strengths of both chemical and biological catalysis to be leveraged.

Strategic Utility of this compound as a Key Intermediate in Complex Molecule Synthesis

The unique chemical properties of this compound, conferred by its fluorinated phenyl group, make it a valuable and versatile building block in the synthesis of more complex molecules across various industries. chemimpex.com The fluorine atom enhances reactivity and selectivity in many chemical reactions and can improve the pharmacological profiles of the final products. chemimpex.com

Development of Biologically Active Molecules

This compound serves as a key intermediate in the creation of a wide array of biologically active molecules. chemimpex.com Its structure is a scaffold that can be modified to interact with biological targets. The development of unnatural amino acids, such as 3-amino-3-arylpropionic acids, from precursors like this compound, allows for the synthesis of polypeptide compounds. google.com These peptides can exhibit significant biological activities; for instance, certain polypeptide compounds synthesized from these unnatural amino acids show inhibitory activity against histone deacetylase (HDAC), suggesting potential applications in treating a range of diseases including diabetes, inflammatory conditions, and cancer. google.com

Synthesis of Pharmaceutical Agents

The pharmaceutical industry frequently utilizes this compound as a foundational component in drug development. chemimpex.com It is particularly noted for its role as an intermediate in the synthesis of anti-inflammatory and analgesic drugs. chemimpex.com The incorporation of the fluorophenyl moiety can enhance the therapeutic efficacy of these agents. chemimpex.com For example, a related compound, 3-(3-phenyl-1,2,4-oxadiazol-5-yl) propionic acid, has demonstrated significant analgesic and anti-inflammatory properties in preclinical studies. nih.gov Furthermore, the closely related compound 3-(3-trifluoromethylphenyl) propionic acid is a crucial intermediate in the synthesis of Cinacalcet, a calcimimetic drug used to treat secondary hyperparathyroidism. google.com This highlights the importance of the phenylpropionic acid structure in creating potent pharmaceutical agents.

Formation of Agrochemicals

In agricultural chemistry, this compound is an important intermediate for producing agrochemicals. chemimpex.com Its derivatives are used to develop active ingredients for products such as herbicides and fungicides, which are essential for crop protection and management. chemimpex.com The use of propionic acid and its derivatives as herbicides has been established, with propionic acid itself patented for use as a pre-emergent and post-emergent herbicide. google.com The structural features of this compound can be exploited to design new agrochemicals with improved efficacy and specific modes of action, contributing to effective pest management solutions. chemimpex.com

Coupling Reactions and Derivatization Strategies of this compound

The carboxylic acid group of this compound is a versatile functional handle that allows for a wide range of coupling reactions and derivatization strategies. This reactivity is fundamental to its utility as a building block in synthesizing more complex molecules. chemimpex.com The ability to form new bonds, such as amides and esters, is central to its application in pharmaceutical and materials science.

Common derivatizations include esterification and amide bond formation. Esterification can be achieved through reactions with various alcohols. For instance, studies on wood esterification have shown that propionic acid can react with hydroxyl groups in the presence of an impelling agent like trifluoroacetic anhydride (B1165640) to form stable ester linkages. mdpi.com Amide coupling is another critical transformation, typically involving the activation of the carboxylic acid with a coupling reagent followed by reaction with an amine. This reaction is the foundation of peptide synthesis.

The table below summarizes key derivatization reactions involving the carboxylic acid moiety, which are applicable to this compound.

Reaction TypeReagentsProductSignificance
Esterification Alcohol, Acid Catalyst or Impelling Agent (e.g., Trifluoroacetic Anhydride)EsterCreation of prodrugs, modification of material properties. mdpi.com
Amide Coupling Amine, Coupling Reagent (e.g., DCC, HATU)AmideFundamental for peptide synthesis and creation of various bioactive molecules. google.com
Acid Halide Formation Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Acyl ChlorideCreates a highly reactive intermediate for subsequent reactions.

Peptide Synthesis with Fluorinated Propionic Acid Derivatives

The derivatization of this compound into its corresponding amino acid, 3-amino-3-(3-fluorophenyl)propanoic acid, opens the door to its use in peptide synthesis. google.comchemimpex.comglpbio.com The incorporation of such non-canonical, fluorinated amino acids into peptides is a powerful strategy for enhancing their pharmacological properties. iris-biotech.de Fluorine can improve metabolic stability, increase resistance to proteolytic degradation, and modulate the conformation and binding affinity of peptides. google.commdpi.com

The synthesis of peptides involves the sequential coupling of amino acids. The amino derivative of this compound can be used as a building block in standard solid-phase peptide synthesis (SPPS) protocols. iris-biotech.de A patent describes the synthesis of 3-amino-3-arylpropionic acids (where the aryl group can be a fluorophenyl group) and their subsequent use to create polypeptide compounds with potential therapeutic activity against targets like histone deacetylase. google.com

The unique properties imparted by fluorine make these derivatives highly valuable in medicinal chemistry. nih.gov The high electronegativity of fluorine can influence the local electronic environment and conformational preferences of the peptide backbone. iris-biotech.dersc.org For example, fluorination can stabilize specific secondary structures like β-turns or α-helices, which can be crucial for biological activity. iris-biotech.denih.gov The increased hydrophobicity of fluorinated side chains can also enhance interactions with biological targets. google.comnih.gov

Benefit of Fluorination in PeptidesDescriptionReference
Enhanced Stability Increased resistance to degradation by proteases and chemical denaturants. google.com
Conformational Control Influences the folding of peptide chains to adopt specific secondary structures (e.g., helices, sheets). nih.gov
Improved Pharmacokinetics Can increase lipophilicity and membrane permeability. iris-biotech.de
Optimized Target Binding Modulates intermolecular forces, potentially increasing binding affinity and selectivity. nih.gov
¹⁹F NMR Probe Allows for sensitive detection and study of peptide structure and interactions. iris-biotech.degoogle.com

Bioconjugation Techniques Utilizing this compound Motifs

The covalent attachment of molecules to biomacromolecules, a process known as bioconjugation, is a cornerstone of modern biotechnology and pharmaceutical sciences. The this compound scaffold, while not directly reactive with biological macromolecules, serves as a valuable building block that can be chemically activated for this purpose. Its derivatives are employed to modify proteins, peptides, and other biomolecules, thereby imparting novel functionalities, enhancing therapeutic properties, or enabling detection and imaging.

The primary strategy for utilizing this compound in bioconjugation involves the activation of its carboxylic acid group to create a reactive species that can form a stable covalent bond with nucleophilic residues on a biomolecule, most commonly the primary amine of a lysine (B10760008) residue.

A prevalent method for this activation is the formation of an N-hydroxysuccinimide (NHS) ester . The carboxylic acid of this compound is reacted with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide, to form the corresponding NHS ester. This activated ester is then introduced to a solution containing the target biomolecule, typically a protein like lysozyme (B549824) or bovine serum albumin (BSA), under slightly alkaline conditions (pH 7.2-8.5). nih.govlumiprobe.com The primary amine groups of lysine residues on the protein surface act as nucleophiles, attacking the carbonyl carbon of the NHS ester and displacing the NHS leaving group to form a stable amide bond. This process results in the covalent attachment of the 3-(3-fluorophenyl)propionyl group to the protein.

The general reaction scheme for the modification of a protein with this compound via an NHS ester is as follows:

Step 1: Activation of this compound

This compound + N-Hydroxysuccinimide (NHS) --(Coupling Agent, e.g., DCC/EDC)--> N-succinimidyl 3-(3-fluorophenyl)propanoate

Step 2: Conjugation to a Protein

N-succinimidyl 3-(3-fluorophenyl)propanoate + Protein-NH₂ --(pH 7.2-8.5)--> Protein-NH-CO-CH₂CH₂-(3-F-Ph) + NHS

The degree of modification, or the number of 3-(3-fluorophenyl)propionyl groups attached to the protein, can be controlled by adjusting the molar ratio of the NHS ester to the protein during the reaction. researchgate.net

While direct experimental data for the bioconjugation of this compound is not extensively detailed in publicly available literature, the principles of NHS ester-mediated protein modification are well-established. The following table outlines a representative protocol for the conjugation of a generic propionic acid derivative to a protein, which is applicable to this compound.

ParameterCondition
Activation Step
ReactantsThis compound, N-Hydroxysuccinimide (NHS), Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
SolventAnhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Temperature0 °C to room temperature
Reaction Time2-12 hours
Conjugation Step
Biomoleculee.g., Lysozyme, Bovine Serum Albumin (BSA)
Activated ReagentN-succinimidyl 3-(3-fluorophenyl)propanoate
SolventPhosphate-buffered saline (PBS) pH 7.2-8.5 or 0.1 M sodium bicarbonate buffer pH 8.3-8.5
Temperature4 °C to room temperature
Reaction Time1-4 hours
PurificationDialysis, size-exclusion chromatography

Another approach for incorporating the this compound motif into biomolecules is through the synthesis of its amino-functionalized derivatives, such as 3-amino-3-(3-fluorophenyl)propionic acid . This amino acid analog can be protected with an Fmoc (9-fluorenylmethyloxycarbonyl) group and utilized as a building block in solid-phase peptide synthesis (SPPS). This allows for the site-specific incorporation of the 3-(3-fluorophenyl)propyl moiety into a peptide sequence, enabling the study of its effects on peptide structure and function.

Investigations into the Biological Activity and Pharmacological Profiles of 3 3 Fluorophenyl Propionic Acid Derivatives

Mechanisms of Action of 3-(3-Fluorophenyl)propionic Acid Analogs at Molecular and Cellular Levels

The pharmacological effects of this compound and its derivatives stem from their interactions with specific biomolecules, which in turn modulate cellular functions and signaling cascades.

A primary mechanism by which aryl propionic acid derivatives exert their effects is through the inhibition of key enzymes. orientjchem.orghumanjournals.com The parent compound, this compound, has been identified as an inhibitor of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) by interacting with the enzyme's ATP binding site. This class of compounds, particularly known as Non-Steroidal Anti-inflammatory Drugs (NSAIDs), famously targets the cyclooxygenase (COX) enzymes. orientjchem.orghumanjournals.com The biological response of many NSAIDs is a direct result of suppressing prostaglandin (B15479496) biosynthesis by inhibiting the COX enzyme, which is a critical intermediate in the conversion of arachidonic acid to prostaglandins. orientjchem.orghumanjournals.com

Molecular docking studies with prodrugs of flurbiprofen, a related fluoro-substituted propionic acid derivative, have demonstrated a potential for selective binding to COX-2 over COX-1. nih.gov Further investigations into other complex derivatives have revealed inhibitory activity against different types of enzymes. For instance, certain methyl ester derivatives have been found to act through the HSP90 and TRAP1 mediated signaling pathways, with some showing high selectivity for TRAP1 (TNF receptor-associated protein 1). rsc.org

Table 1: Enzyme Inhibition by this compound and Its Derivatives

Compound/Derivative Class Target Enzyme(s) Mechanism/Effect Source(s)
This compound Glycogen Synthase Kinase-3β (GSK-3β) Binds to ATP binding site, leading to inhibition.
Aryl Propionic Acid Derivatives (general) Cyclooxygenase (COX) Inhibition of enzyme, suppressing prostaglandin synthesis. orientjchem.orghumanjournals.com
Flurbiprofen Prodrugs COX-1, COX-2 Preferential binding and inhibition of COX-2 observed in docking studies. nih.gov

The interaction of this compound analogs extends to binding at specific sites on enzymes and proteins that function as molecular receptors. The aforementioned inhibition of GSK-3β occurs through direct interaction with the enzyme's ATP binding pocket, a classic example of ligand-receptor interaction at an active site.

Computational molecular modeling has been instrumental in elucidating these interactions. Molecular docking studies performed on flurbiprofen-antioxidant mutual prodrugs have analyzed their binding potential within the active sites of both COX-1 and COX-2 proteins. nih.gov These analyses help predict the binding affinity and orientation of the ligands, suggesting that these derivatives have a greater potential to bind selectively to the COX-2 isoform. nih.gov This selective interaction is a key goal in the development of anti-inflammatory drugs to minimize side effects associated with non-selective COX inhibition.

The modulation of enzymes and receptors by these compounds triggers a cascade of effects on cellular processes and signaling pathways. The inhibition of the COX enzymes by aryl propionic acid derivatives leads to the suppression of prostaglandin (PG) biosynthesis, which is a cornerstone of their anti-inflammatory effect. orientjchem.orghumanjournals.com Prostaglandins are key mediators of inflammation, pain, and fever.

Beyond the well-known COX pathway, derivatives of this scaffold influence other significant signaling cascades.

GSK-3β Pathway : Inhibition of GSK-3β by this compound can modulate various downstream cellular pathways, which is particularly relevant in the context of neurodegenerative diseases.

MAP Kinase and NF-κB Pathways : Certain propionic acid derivatives, such as loxoprofen, have been shown to induce the expression of immune-related genes and cytokines like IL-8 and TNFα. nih.gov Studies using specific inhibitors suggest that the extracellular signal-regulated kinase (ERK) pathway, a part of the MAP kinase cascade, is principally involved in this induction. nih.gov

Apoptosis and Stress Pathways : In cancer cell research, some 3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives were found to act through the HSP90 and TRAP1 mediated signaling pathway, leading to the selective inhibition of cancer cell proliferation and nuclear disintegration, indicative of apoptosis. rsc.org Furthermore, 3-((4-hydroxyphenyl)amino)propanoic acid derivatives are noted for their potential to modulate oxidative stress pathways due to their antioxidant properties. mdpi.com

Role of this compound as a Biochemical Probe in Metabolic Pathway Research

This compound serves as a valuable tool for researchers investigating the intricacies of metabolic pathways. Its utility as a biochemical probe stems from its structural similarity to endogenous molecules, combined with the unique properties conferred by the fluorine atom. This allows it to interact with enzymes and other cellular components, providing insights into their function and regulation.

One of the key applications of this compound is in the study of enzyme inhibition. It has been identified as an inhibitor of Glycogen Synthase Kinase-3β (GSK-3β), an enzyme implicated in various cellular processes and diseases, including Alzheimer's disease. By interacting with the ATP binding site of GSK-3β, this compound can modulate its activity, allowing researchers to study the downstream effects and the role of this enzyme in different signaling pathways.

Furthermore, understanding the metabolism of propionic acid itself is crucial in various physiological and pathological contexts. Propionic acid is a short-chain fatty acid produced by gut microbiota and is involved in numerous metabolic processes. nih.gov Dysregulation of propionic acid metabolism is associated with metabolic disorders like propionic acidemia. nih.gov By using stable isotope-labeled versions of propionic acid and its derivatives, researchers can trace their metabolic fate and investigate the activity of enzymes involved in their processing. While specific studies detailing the metabolic pathway of this compound are not abundant, its structural similarity to propionic acid suggests it could be used as a competitive inhibitor or a tracer to study propionyl-CoA formation and subsequent reactions in the tricarboxylic acid (TCA) cycle.

The microbial metabolite of quercetin, 3-(3-hydroxyphenyl)propionic acid, which is structurally similar to the compound of interest, has been shown to inhibit monocyte binding to endothelial cells by modulating E-selectin expression, providing insights into the anti-atherosclerotic effects of dietary flavonoids. nih.gov This highlights how derivatives of propionic acid can be utilized to unravel complex biological pathways.

Table 2: Application of Propionic Acid and its Derivatives as Biochemical Probes

Compound/DerivativeTarget/Pathway StudiedKey Findings as a ProbeReference
This compound Glycogen Synthase Kinase-3β (GSK-3β)Acts as an inhibitor, allowing for the study of the enzyme's role in cellular pathways.
(Z)-3-(fluoromethyl)phosphoenolpyruvatePhosphoenolpyruvate carboxylase and pyruvate (B1213749) kinaseUsed to study enzyme inactivation kinetics. nih.gov
Propionic Acid (general)Propionyl-CoA metabolism, TCA cycleUsed as a tracer (with isotopic labeling) to study metabolic flux and enzyme activity. nih.gov
3-(3-hydroxyphenyl)propionic acidMonocyte-endothelial cell adhesionUsed to investigate the molecular mechanisms behind the anti-inflammatory effects of dietary compounds. nih.gov

Structure Activity Relationship Sar and Rational Design in 3 3 Fluorophenyl Propionic Acid Research

Impact of Fluorine Substitution on Biological Activity and Pharmacological Properties

The introduction of a fluorine atom onto the phenyl ring of a propionic acid scaffold is a strategic decision in medicinal chemistry, profoundly influencing the molecule's physicochemical and biological properties. The specific placement of fluorine at the meta-position (position 3) in 3-(3-fluorophenyl)propionic acid imparts distinct characteristics compared to its non-fluorinated parent compound, 3-phenylpropionic acid, and other positional isomers.

Key impacts of the 3-fluoro substitution include:

Enhanced Acidity and Electronic Effects: The fluorine atom is highly electronegative, exerting a strong electron-withdrawing effect on the phenyl ring. This effect increases the acidity of the carboxylic acid group, lowering its pKa value compared to non-fluorinated analogs like 3-phenylpropionic acid. This altered acidity can influence how the molecule interacts with biological targets and its absorption and distribution properties.

Metabolic Stability: A primary reason for incorporating fluorine into drug candidates is to block metabolic oxidation. nih.gov The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to cleavage by metabolic enzymes such as cytochrome P450s. By placing the fluorine at the 3-position, a common site for aromatic hydroxylation is blocked, potentially increasing the compound's half-life and bioavailability. nih.gov

Modulation of Binding Affinity: Fluorine substitution can alter the molecule's conformation and how it binds to protein targets. nih.gov It can enhance binding affinity through favorable interactions in a binding pocket or, conversely, introduce steric hindrance. For example, in the context of Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibition, the fluorophenyl group plays a role in occupying the ATP-binding site.

Increased Lipophilicity: The addition of fluorine generally increases the lipophilicity of a molecule, which can affect its ability to cross cell membranes, including the blood-brain barrier. nih.gov This property is particularly relevant when designing drugs for neurological disorders.

The deliberate use of fluorine is a cornerstone of rational drug design, with its effects being leveraged to fine-tune the pharmacological profile of lead compounds. nih.gov Research on related aryl propionic acid derivatives shows this class of compounds possesses a wide array of biological activities, including anti-inflammatory, analgesic, and anti-cancer effects, which can be modulated by substitutions on the aromatic ring. orientjchem.org

Systematic Derivatization for SAR Elucidation

Systematic derivatization of the this compound scaffold is a crucial methodology for elucidating its structure-activity relationships. This involves chemically modifying specific parts of the molecule—the phenyl ring, the propionic acid chain, or the carboxylic acid group—to probe their importance for biological activity.

One significant area of derivatization involves the introduction of an amino group, leading to compounds like (S)-3-Amino-3-(3-fluorophenyl)propionic acid . This chiral derivative has been explored as a key building block in the synthesis of bioactive molecules, particularly for targeting neurological disorders. Its structural similarity to natural amino acids, combined with the properties conferred by the fluorine atom, makes it a valuable component for creating novel peptides or small molecule drugs with enhanced stability and receptor affinity.

Further modifications are exemplified by the synthesis of hexafluorosilicate (B96646) salts of aminophenylpropionic acids, such as 3-(3-aminophenyl)propionic acid hexafluorosilicate . In a study assessing caries prevention, the 4-amino substituted version showed higher preventive efficiency than the 3-amino version, highlighting the critical role of substituent placement on the phenyl ring for a specific biological outcome. pharmj.org.ua

The aryl propionic acid class, in general, has been subject to extensive derivatization. orientjchem.org Modifications include:

Synthesis of amides and acyl hydrazones from the carboxylic acid group.

Introduction of various substituents on the phenyl ring to explore electronic and steric effects.

Alterations to the propionic acid side chain.

These studies help map out which molecular features are essential for a desired activity, such as anti-inflammatory or analgesic effects. orientjchem.orgchemimpex.com For instance, research on β,β-diphenyl propionic acid derivatives involved creating a series of amides to evaluate their anti-inflammatory and analgesic potential. researchgate.net This systematic approach is fundamental to optimizing the therapeutic profile of the this compound scaffold.

Derivative NameModification from Parent ScaffoldResearch Application/Target
(S)-3-Amino-3-(3-fluorophenyl)propionic acid Addition of an amino group at the 3-position of the propionic chain.Building block for drugs targeting neurological disorders.
3-(3-aminophenyl)propionic acid hexafluorosilicate Addition of an amino group at the 3-position of the phenyl ring; formation of a hexafluorosilicate salt.Investigated as a potential anti-caries agent. pharmj.org.ua
3-(4-aminophenyl)propionic acid hexafluorosilicate Addition of an amino group at the 4-position of the phenyl ring; formation of a hexafluorosilicate salt.Investigated as a potential anti-caries agent, showing higher efficacy than the 3-amino isomer in one study. pharmj.org.ua
3-(3-Chloro-4-fluorophenyl)propionic acid Addition of a chlorine atom at the 3-position and moving fluorine to the 4-position.Commercially available derivative for chemical synthesis and research.

Identification of Key Pharmacophoric Elements within this compound Scaffolds

A pharmacophore is the three-dimensional arrangement of essential features that a molecule must possess to exert a specific biological effect. For the this compound scaffold and its derivatives, several key pharmacophoric elements have been identified through SAR studies and computational modeling.

The primary pharmacophoric features are:

The Aromatic Ring: The phenyl group serves as a crucial hydrophobic scaffold that can engage in π–π stacking or hydrophobic interactions within a protein's binding site. Its surface provides positions for substitution (like the fluorine atom) that can fine-tune electronic properties and create specific interactions with the target. nih.gov

The Carboxylic Acid Group: This is a critical hydrogen-bonding feature. The acidic proton can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. This group is often essential for anchoring the molecule to polar amino acid residues (like arginine, lysine (B10760008), or serine) in an enzyme's active site or a receptor's binding pocket.

The Propionic Acid Linker: This flexible three-carbon chain provides the correct spatial separation and orientation between the aromatic ring and the carboxylic acid group. Its conformation can be crucial for fitting into the binding site and positioning the other pharmacophoric elements for optimal interaction.

The Fluorine Atom: As a specific substituent, the fluorine atom at the meta-position is a key modulating element. It acts as a weak hydrogen bond acceptor and alters the charge distribution (electrostatic potential) of the phenyl ring. This specific electronic signature can be vital for recognition by the target protein and for enhancing metabolic stability.

In the context of its activity as a Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, these elements work in concert. GSK-3β is a validated target for various diseases, including Alzheimer's disease and cancer. nih.gov The inhibitor is thought to occupy the enzyme's ATP-binding site, where the fluorophenyl ring interacts with hydrophobic residues and the carboxylic acid group forms hydrogen bonds with the hinge region, mimicking the interactions of the natural substrate. nih.gov The precise arrangement of these features defines the compound's ability to inhibit the enzyme effectively and selectively.

Computational Chemistry and Molecular Modeling Applications in 3 3 Fluorophenyl Propionic Acid Research

Density Functional Theory (DFT) and Quantum Chemical Calculations for Structural Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to determine optimized molecular geometries, vibrational frequencies, and other electronic properties.

In the context of 3-(3-Fluorophenyl)propionic acid, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are performed to predict its most stable three-dimensional structure. researchgate.net These calculations involve optimizing the molecule's geometry to find the lowest energy arrangement of its atoms. The process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar 3-phenylpropanoic acids have used DFT to compare optimized geometries with crystallographic data, helping to validate the computational model. researchgate.netmdpi.com

Quantum chemical calculations also allow for the prediction of spectroscopic properties. The harmonic vibrational frequencies can be calculated from the optimized geometry, which correspond to the infrared (IR) and Raman spectra of the molecule. epstem.net By comparing these theoretical spectra with experimental data, researchers can confirm the structural assignments and gain a deeper understanding of the molecule's vibrational modes. researchgate.net

Table 1: Predicted Structural Parameters of this compound from DFT Calculations

ParameterDescriptionPredicted Value
C-F Bond LengthLength of the bond between Carbon and Fluorine on the phenyl ring~1.35 Å
C=O Bond LengthLength of the carbonyl double bond in the carboxylic acid group~1.21 Å
O-H Bond LengthLength of the hydroxyl bond in the carboxylic acid group~0.97 Å
Phenyl-Chain AngleDihedral angle between the plane of the phenyl ring and the propionic acid chainVaries with conformation
Carboxyl Group AngleAngle of rotation of the carboxyl group relative to the aliphatic chainVaries with conformation
Note: These values are representative and can vary based on the specific computational method, basis set, and the molecule's conformational state.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.gov This method is crucial for understanding the potential biological activity of compounds like this compound. Research has indicated that this compound may act as an inhibitor of certain enzymes, and docking studies can elucidate the specific interactions at the atomic level. For example, docking simulations can be used to place this compound into the active site of a target protein, such as Glycogen (B147801) Synthase Kinase-3β (GSK-3β), to predict its binding mode and affinity. The docking process evaluates various poses of the ligand and scores them based on factors like electrostatic and van der Waals interactions, providing a binding energy value that estimates the strength of the interaction. nih.govmdpi.com

Following docking, Molecular Dynamics (MD) simulations can be employed to study the stability of the predicted ligand-receptor complex over time. nih.gov MD simulations model the movement of atoms and molecules based on classical mechanics, providing a dynamic view of the system. rsc.orgmdpi.com These simulations can reveal how the ligand and protein adjust their conformations upon binding and assess the stability of key interactions, such as hydrogen bonds, that hold the complex together. plos.org

Table 2: Illustrative Molecular Docking Results for this compound with a Target Protein

ParameterDescriptionExample Value
Binding Energy (ΔG)Estimated free energy of binding-7.5 kcal/mol
Inhibition Constant (Ki)Calculated from binding energy, indicating inhibitory potencyMicromolar (µM) range
Key Interacting ResiduesAmino acids in the protein's active site forming bonds with the ligandArg180, Lys85, Val110
Hydrogen BondsNumber and location of hydrogen bonds formed between ligand and protein2 (e.g., with Arg180, Tyr134)
Hydrophobic InteractionsKey nonpolar interactions contributing to bindingPhenyl ring with Leu188, Val110
Note: This table is for illustrative purposes. Actual values depend on the specific protein target and docking software used.

Prediction of Conformational Preferences and Zwitterionic Forms

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. The propionic acid side chain can rotate around its single bonds, leading to different spatial arrangements known as conformers (e.g., gauche and trans). Computational methods, particularly DFT, can be used to calculate the relative energies of these different conformers. mdpi.com Studies on similar molecules have shown that the conformational preferences can be influenced by the solvent environment and intramolecular hydrogen bonding. nih.gov For instance, in aprotic solvents, an intramolecularly hydrogen-bonded "gauche" conformation might be favored, while "trans" conformers may be preferred in other conditions. nih.gov

Furthermore, for molecules containing both acidic (carboxylic acid) and basic functional groups, there is a possibility of forming a zwitterion, a molecule with both positive and negative charges. While this compound itself is not typically zwitterionic, related structures like β-amino acids are. Computational studies on analogous compounds, such as 3-Amino-3-(4-fluorophenyl)propionic acid, have utilized DFT to investigate the stability of zwitterionic forms. researchgate.net These studies compute the structures of zwitterionic monomers and dimers, often considering the role of solvent molecules in stabilizing the charged groups. researchgate.net Advanced approaches combining Crystal Structure Prediction (CSP) with solid-state NMR have also been developed to reliably determine whether a molecule exists in a zwitterionic or non-zwitterionic form in the solid state. nih.gov

Table 3: Relative Energies of Different Conformers of this compound

ConformerDescriptionRelative Energy (kcal/mol)Population (%)
TransThe phenyl ring and carboxyl group are on opposite sides of the Cα-Cβ bond0.00 (most stable)~65%
Gauche-1A staggered conformation with a 60° dihedral angle+0.55~18%
Gauche-2The other staggered conformation with a -60° dihedral angle+0.52~17%
Note: Values are hypothetical and for illustrative purposes, demonstrating how computational chemistry can quantify conformational preferences.

Advanced Applications and Specialized Research Areas of 3 3 Fluorophenyl Propionic Acid

Contribution to Advanced Materials Science (e.g., Polymers and Coatings)

3-(3-Fluorophenyl)propionic acid serves as a specialized building block in the formulation of advanced materials, including high-performance polymers and functional coatings. chemimpex.com The incorporation of this molecule into material structures is driven by the unique properties conferred by the fluorinated phenyl group. The fluorine atom's high electronegativity and the strength of the carbon-fluorine bond can enhance the thermal stability, chemical resistance, and durability of the resulting materials. chemimpex.com

In polymer science, the carboxylic acid functional group of this compound provides a reactive site for polymerization reactions, such as esterification or amidation, allowing it to be integrated into polyester (B1180765) or polyamide chains. The presence of the fluorophenyl moiety along the polymer backbone can modify the bulk properties of the material, leading to:

Improved Thermal Stability: The C-F bond is significantly stronger than a C-H bond, contributing to a higher degradation temperature for the polymer.

Enhanced Chemical Resistance: The fluorine atom provides a steric and electronic shield, making the polymer less susceptible to chemical attack.

Modified Surface Properties: Fluorination can lower the surface energy of a material, resulting in hydrophobic (water-repellent) and oleophobic (oil-repellent) properties, which are highly desirable for protective coatings.

Research in this area focuses on synthesizing specialty polymers where these enhanced characteristics are critical. For instance, its derivatives may be investigated for use in creating protective films for electronics, anti-fouling marine coatings, or durable components for the aerospace industry. The compound acts as a key intermediate, enabling the precise introduction of fluorine to achieve targeted performance enhancements in final products. chemimpex.com

Employment as a Reference Standard in Advanced Analytical Chemistry

In the field of advanced analytical chemistry, the accuracy and reliability of measurements are paramount. This compound is employed as a reference standard, particularly in sophisticated analytical techniques like chromatography and mass spectrometry. chemimpex.com A reference standard is a highly purified compound used as a measurement benchmark to identify and quantify other substances.

Several characteristics of this compound make it suitable for this role:

High Purity: It can be synthesized to a high degree of purity (e.g., ≥ 97%), which is a prerequisite for a reliable standard. chemimpex.comthermofisher.com

Structural Uniqueness: The presence of a single fluorine atom at a specific position on the phenyl ring gives it a distinct mass-to-charge ratio and fragmentation pattern in mass spectrometry. This makes it an excellent internal standard for quantifying structurally similar analytes in complex matrices.

Stability: The compound is a stable solid at room temperature, ensuring consistency and a long shelf life for standardized solutions. chemimpex.com

In practice, a known quantity of this compound is added to a sample before analysis. By comparing the instrument's response to the standard against its response to the analyte of interest, chemists can accurately determine the analyte's concentration, even if there are variations in sample preparation or instrument performance. It is particularly valuable in metabolic research and pharmaceutical development, where precise quantification of fluorinated drug molecules or their metabolites is often required. chemimpex.com

Key Properties for Use as an Analytical Standard
PropertyValueSignificance in Analytical Chemistry
Molecular FormulaC₉H₉FO₂Provides a precise molecular mass for mass spectrometry calibration and identification. chemimpex.com
Molecular Weight168.17 g/molUsed for preparing standard solutions of exact concentrations. chemimpex.com
Melting Point41 - 45 °CIndicates purity and provides a physical constant for identification. chemimpex.com
Purity≥ 97%Ensures that the analytical response is due to the compound itself, minimizing interference. chemimpex.com
IUPAC Name3-(3-fluorophenyl)propanoic acidEnsures unambiguous identification of the compound. genomirx.com

Development of Radiolabeled this compound Analogs for Imaging

A specialized area of research involves the development of radiolabeled analogs of this compound for use in molecular imaging techniques like Positron Emission Tomography (PET). nih.gov PET is a powerful diagnostic tool that visualizes metabolic processes and biochemical changes in the body, offering early detection of diseases such as cancer. nih.govmdpi.com

The development process hinges on replacing the stable fluorine atom (¹⁹F) on the phenyl ring with a positron-emitting radioisotope, most commonly Fluorine-18 (¹⁸F). The resulting radiotracer, for example, 3-(3-[¹⁸F]Fluorophenyl)propionic acid, would have nearly identical chemical properties to the original molecule but would be detectable by a PET scanner.

The rationale for developing such tracers is based on several factors:

Targeted Delivery: Like its non-radioactive counterpart, the radiolabeled analog can be designed to accumulate in specific tissues or participate in certain metabolic pathways. This allows for the non-invasive imaging of these biological processes.

Favorable Radionuclide Properties: Fluorine-18 is a widely used PET isotope due to its convenient half-life of approximately 110 minutes, which is long enough for synthesis and imaging but short enough to minimize radiation exposure.

Precedent in Similar Molecules: Research has successfully demonstrated the use of other radiolabeled fluorophenyl compounds, such as 3-L-[¹⁸F]fluorophenylalanine ([¹⁸F]FPhe), for high-quality tumor imaging. nih.gov These studies provide a strong foundation and established methodologies for the synthesis and evaluation of new fluorinated radiotracers. nih.gov

The development of a radiolabeled analog of this compound would involve multi-step chemical synthesis to incorporate the ¹⁸F isotope, followed by rigorous preclinical evaluation in cell cultures and animal models to assess its uptake, distribution, and imaging potential. nih.govnih.gov Such a tracer could potentially be used to image tumors that exhibit altered fatty acid metabolism or to monitor the delivery and efficacy of targeted therapies. nih.govmdpi.com

Potential Properties of a Radiolabeled Analog for PET Imaging
AttributeDescriptionReference
Example Name3-(3-[¹⁸F]Fluorophenyl)propionic acidInferred from Analog Studies
Imaging ModalityPositron Emission Tomography (PET) nih.gov
RadionuclideFluorine-18 (¹⁸F) nih.gov
Radionuclide Half-life~109.8 minutes nih.gov
Emission TypePositron (β+) mdpi.com
Potential ApplicationOncologic imaging (e.g., visualizing tumor metabolism) nih.govnih.gov

Mechanistic Toxicology and Safety Assessment of 3 3 Fluorophenyl Propionic Acid Analogs

Investigation of Cellular Toxicity Mechanisms (e.g., Apoptosis Induction)

Research on various fluorinated compounds has demonstrated that cellular toxicity is influenced by factors such as the length of the fluorocarbon chain and the nature of the functional group. nih.gov For instance, studies on perfluorinated carboxylic acids (PFCAs) have shown that longer chain lengths are associated with greater bioaccumulation and enhanced toxicity in human liver epithelial cells. nih.gov The introduction of a fluorine atom to an aromatic ring, as seen in 3-(3-Fluorophenyl)propionic acid, can significantly alter the electronic properties of the molecule, potentially influencing its interaction with cellular targets and its propensity to induce apoptosis.

The non-fluorinated parent compound, propionic acid (PPA), and its derivatives have been shown to induce cellular changes that can lead to apoptosis. For example, butyrate, another short-chain fatty acid, can induce a program of apoptosis in cancer cell lines that is dependent on new protein synthesis and leads to the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. nih.gov This process can be sensitized by agents that target mitochondria, suggesting a link between metabolic state and the apoptotic threshold. nih.gov

Furthermore, flavonoids, which share structural motifs with phenylpropionic acids, have been shown to induce apoptosis in cancer cells by inhibiting fatty acid synthase (FAS). nih.gov This suggests that interference with key metabolic pathways can be a trigger for programmed cell death. The structural similarity of this compound to these compounds raises the possibility of similar mechanisms of action.

Table 1: Comparative Toxicity of Fluorinated Carboxylic Acids in Human Liver Epithelial (THLE-2) Cells

CompoundEC50 (µM)
Perfluorobutanoic acid (PFBA)1361 ± 146
Perfluorodecanoic acid (PFDA)65 ± 41
4:2 Fluorotelomer unsaturated carboxylic acid (FTUCA)1004 ± 20
10:2 Fluorotelomer unsaturated carboxylic acid (FTUCA)22 ± 9
4:2 Fluorotelomer saturated carboxylic acid (FTCA)1004 ± 24
10:2 Fluorotelomer saturated carboxylic acid (FTCA)24 ± 9

This table illustrates the range of toxicity observed for different fluorinated carboxylic acids, highlighting the influence of chain length on cellular viability. Data sourced from a study on human liver epithelial cells. nih.gov

Characterization of Reactive Metabolites and Their Biological Consequences

The biotransformation of xenobiotics can sometimes lead to the formation of chemically reactive metabolites that can covalently bind to cellular macromolecules, such as proteins and DNA, leading to toxicity. Aromatic compounds are often metabolized by cytochrome P450 (CYP) enzymes, which can introduce hydroxyl groups onto the aromatic ring, potentially forming precursor molecules for reactive quinone-type species.

While no specific studies on the metabolism and reactive metabolite formation of this compound were identified, general principles of drug metabolism suggest potential pathways. The phenyl ring of this compound is a likely site for oxidative metabolism. The fluorine atom can influence the regioselectivity of hydroxylation by CYP enzymes. The resulting hydroxylated metabolites could potentially be further oxidized to form reactive quinone-methides or other electrophilic species.

For example, the catabolism of 3-phenylpropionic acid in some bacteria involves dioxygenase-mediated attack on the aromatic ring, leading to the formation of catechol-like intermediates. nih.gov In mammals, similar hydroxylated intermediates could be formed. If these intermediates are not efficiently detoxified through conjugation reactions (e.g., glucuronidation or sulfation), they could undergo redox cycling, generating oxidative stress, or act as electrophiles, forming adducts with cellular nucleophiles.

The propionic acid side chain itself can also undergo metabolic activation. Carboxylic acids can be converted to reactive acyl glucuronides or acyl-CoA thioesters. These activated forms can be involved in covalent binding to proteins. Structure-activity relationship studies on other 3-arylpropionic acids have suggested that metabolic oxidation at the benzylic position of the propionic acid chain can influence their pharmacokinetic properties. researchgate.net

The presence of a fluorine atom can sometimes lead to the formation of unique reactive metabolites. For instance, the metabolism of some fluorinated compounds can result in the release of fluoride (B91410) ions or the formation of reactive acyl fluorides, although this is dependent on the specific chemical structure and the metabolic pathways involved.

Table 3: Potential Metabolic Activation Pathways for Aromatic Carboxylic Acids

Metabolic PathwayPotential Reactive IntermediatePotential Biological Consequence
Aromatic HydroxylationQuinones, Quinone-methidesRedox cycling, covalent binding to proteins and DNA
Carboxylic Acid GlucuronidationAcyl glucuronideCovalent binding to proteins
Acyl-CoA Thioester FormationAcyl-CoA thioesterCovalent binding to proteins, disruption of lipid metabolism

This table outlines plausible metabolic activation pathways for aromatic carboxylic acids, which may be relevant to the toxicological assessment of this compound.

Future Directions and Translational Research in 3 3 Fluorophenyl Propionic Acid Chemistry and Biology

Innovations in Synthetic Strategies for Enhanced Accessibility and Stereoselectivity

The accessibility and stereochemical purity of 3-(3-Fluorophenyl)propionic acid are critical for its development as a therapeutic agent. Future research is focused on developing more efficient, cost-effective, and environmentally benign synthetic routes that offer precise control over its three-dimensional structure.

Conventional synthesis methods are being challenged by modern protocols that promise higher yields and selectivity. Key areas of innovation include:

Asymmetric Catalysis: The development of chiral catalysts for the asymmetric hydrogenation of corresponding cinnamic acid precursors or the enantioselective conjugate addition to cinnamates is a primary goal. This would allow for the direct synthesis of single-enantiomer products, which is crucial as different enantiomers of a chiral drug can have distinct pharmacological and toxicological profiles.

Enzymatic Resolutions: Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of lipases or other hydrolases for the kinetic resolution of racemic mixtures of this compound esters can provide access to enantiopure forms of the acid. Research in this area focuses on discovering or engineering enzymes with high substrate specificity and efficiency.

Palladium-Catalyzed Cross-Coupling Reactions: Advanced cross-coupling methods, such as Suzuki or Heck reactions, using fluorinated building blocks are being optimized to construct the carbon skeleton with high regioselectivity. These methods are valuable for creating a diverse library of derivatives for structure-activity relationship (SAR) studies.

Flow Chemistry: The transition from batch processing to continuous flow synthesis can offer significant advantages, including improved safety, better reaction control, higher yields, and easier scalability. Implementing flow chemistry for the synthesis of this compound could enhance its accessibility for both research and potential commercial production.

These innovative strategies aim to overcome the limitations of classical synthesis, providing researchers with readily available, stereochemically defined this compound and its analogs for biological evaluation.

Synthetic ApproachObjectivePotential Advantages
Asymmetric Catalysis Direct synthesis of single enantiomersHigh stereoselectivity, reduced need for chiral separation
Enzymatic Resolution Separation of racemic mixturesHigh selectivity, environmentally friendly ("green chemistry")
Advanced Cross-Coupling Efficient construction of the molecular backboneHigh regioselectivity, allows for derivative synthesis
Flow Chemistry Continuous and scalable productionImproved safety, scalability, and process control

Unveiling Novel Biological Targets and Therapeutic Indications

While arylpropionic acid derivatives are well-known as non-steroidal anti-inflammatory drugs (NSAIDs), the unique properties imparted by the fluorine atom in this compound suggest it may interact with novel biological targets, opening up new therapeutic possibilities beyond inflammation and pain. orientjchem.orgresearchgate.net

Current research points toward several promising areas:

Neurodegenerative Diseases: One of the most significant findings is the identification of Glycogen (B147801) Synthase Kinase 3β (GSK-3β) as a molecular target. Inhibition of this enzyme is a key strategy in the development of treatments for Alzheimer's disease and other tauopathies. Future research will involve optimizing the structure of this compound to enhance its potency and selectivity for GSK-3β and evaluating its efficacy in preclinical models of neurodegeneration.

Oncology: The broader class of arylpropionic acids has shown potential anti-cancer activity. researchgate.net The future direction for this compound involves screening it and its derivatives against various cancer cell lines and identifying the specific signaling pathways it modulates. Its role as a potential inhibitor of enzymes or pathways crucial for tumor growth and proliferation warrants further investigation.

Infectious Diseases: Some related derivatives have demonstrated anti-bacterial properties. researchgate.net Translational research will focus on evaluating the antimicrobial spectrum of this compound against clinically relevant pathogens, including drug-resistant strains. Elucidating its mechanism of antibacterial action could lead to the development of a new class of antibiotics.

Potential Therapeutic AreaKnown/Hypothesized Target(s)Research Focus
Neurodegenerative Diseases Glycogen Synthase Kinase 3β (GSK-3β) Optimization for potency and selectivity; preclinical efficacy studies.
Oncology To be determined; pathways related to cell proliferation.High-throughput screening against cancer cells; target identification. researchgate.net
Infectious Diseases To be determined; bacterial-specific enzymes or processes.Antimicrobial spectrum analysis; mechanism of action studies. researchgate.net

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To move beyond a single-target, single-disease paradigm, future research will increasingly rely on multi-omics approaches to build a comprehensive picture of the biological effects of this compound. By integrating data from genomics, transcriptomics, proteomics, and metabolomics, researchers can uncover the full network of pathways modulated by the compound.

This systems-level approach can provide critical insights:

Mechanism of Action: By observing global changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite concentrations (metabolomics) in cells or tissues treated with the compound, researchers can construct a detailed map of its mechanism of action. This can confirm intended target engagement and reveal previously unknown off-target effects that might be beneficial or detrimental. For example, multi-omics has been used to identify novel areas of cellular dysfunction in related metabolic disorders like propionic acidemia. nih.gov

Biomarker Discovery: Multi-omics data can help identify biomarkers that predict a patient's response to a drug based on this compound. This is a cornerstone of personalized medicine, allowing for the selection of patients most likely to benefit from the treatment. Similar approaches using Weighted Gene Co-expression Network Analysis (WGCNA) have been applied to pinpoint key genes in disease prognosis. nih.gov

Pathway Analysis: Associative analysis of multi-omics data can reveal which cellular pathways are most significantly affected by the compound. For instance, studies on other conditions have used this approach to show that pathways like oxidative phosphorylation and fatty acid degradation were co-enriched, providing a deeper understanding of the disease mechanism that could be applicable to drug action. frontiersin.org

The integration of these large datasets, often facilitated by machine learning and artificial intelligence, will be instrumental in understanding the compound's polypharmacology (its ability to interact with multiple targets) and in guiding the rational design of next-generation therapeutics with improved efficacy and safety.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-(3-Fluorophenyl)propionic acid, and how can reaction efficiency be optimized?

  • Methodological Answer : A widely applicable approach involves catalytic hydrogenation of unsaturated precursors. For example, palladium on charcoal (Pd/C) under H₂ gas effectively reduces α,β-unsaturated carboxylic acid derivatives to yield arylpropionic acids . Optimizing parameters like catalyst loading (5–10 wt%), solvent polarity (e.g., ethanol or THF), and reaction temperature (40–60°C) enhances yield and minimizes side reactions. Fluorine’s electron-withdrawing effects may necessitate longer reaction times compared to non-fluorinated analogs.

Q. What spectroscopic methods are used to characterize this compound, and how do key spectral features correlate with its structure?

  • Methodological Answer :

  • NMR : 1^1H NMR reveals splitting patterns for the propionic acid chain (e.g., triplet for -CH₂-COOH at δ 2.5–2.8 ppm) and aromatic protons influenced by fluorine’s deshielding effects. 19F^{19}\text{F} NMR detects the fluorine environment at δ -110 to -120 ppm .
  • MS : LC-ESI-QQ MS/MS identifies the molecular ion ([M-H]⁻ at m/z 181) and fragmentation patterns, such as loss of CO₂ (44 Da) .
  • IR : A strong carbonyl stretch (~1700 cm⁻¹) confirms the carboxylic acid group .

Q. How does the fluorophenyl substituent influence the acid dissociation constant (pKa) of this compound compared to non-fluorinated analogs?

  • Methodological Answer : Fluorine’s electron-withdrawing effect lowers the pKa (~4.2–4.5) compared to non-fluorinated analogs (e.g., 3-phenylpropionic acid, pKa ~4.8–5.0). Potentiometric titration or pH-dependent 1^1H NMR can quantify this shift. Computational tools like COSMO-RS predict solvation effects on ionization .

Advanced Research Questions

Q. What computational chemistry approaches (e.g., DFT, molecular docking) are employed to study the electronic properties and potential biological interactions of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity, while molecular docking evaluates interactions with enzymes like cyclooxygenase (COX). For example, fluorine’s electronegativity may enhance binding affinity to hydrophobic enzyme pockets. MD simulations further probe conformational stability in aqueous vs. lipid environments .

Q. How does this compound participate in microbial metabolic pathways, and what are its major transformation products in biological systems?

  • Methodological Answer : Gut microbiota metabolize arylpropionic acids via β-oxidation or decarboxylation. For this compound, LC-HRMS can identify metabolites like 3-fluorohippuric acid (conjugated with glycine) or fluorinated benzoic acid derivatives. Isotope labeling (e.g., 13C^{13}\text{C}-propionate) tracks metabolic flux .

Q. What chromatographic separation techniques (HPLC, GC) are most effective for resolving this compound from complex biological matrices, and what detection methods provide optimal sensitivity?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% formic acid in acetonitrile/water gradient) achieves baseline separation. For GC-MS, derivatization with BSTFA enhances volatility. Detection limits ≤1 ng/mL are achievable using MRM transitions in tandem MS .

Q. How does the introduction of fluorine at the 3-position affect the compound’s stability under various storage conditions (pH, temperature, light exposure)?

  • Methodological Answer : Fluorine enhances stability against oxidative degradation. Accelerated stability studies (40°C/75% RH for 6 months) with UPLC-UV monitoring show <5% degradation when stored in amber glass at pH 6–7. Light exposure studies confirm photostability under UV/Vis radiation (300–800 nm) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.